molecular formula C10H11NO4 B1280438 Methyl 3-(3-nitrophenyl)propanoate CAS No. 22768-05-4

Methyl 3-(3-nitrophenyl)propanoate

Cat. No. B1280438
CAS RN: 22768-05-4
M. Wt: 209.2 g/mol
InChI Key: NOVBKWKVTOTPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-nitrophenyl)propanoate is a chemical compound that is part of a broader class of organic molecules characterized by the presence of a nitro group attached to a phenyl ring, which is further linked to a propanoate ester group. This structure is a common motif in various synthetic compounds and can be found in different contexts, including materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to methyl 3-(3-nitrophenyl)propanoate often involves multi-step reactions that may include nitration, reduction, and esterification processes. For instance, a related compound, ethyl 3-(3-aminophenyl)propanoate, was synthesized using a tandem Knoevenagel condensation and alkylidene reduction of 3-nitrobenzaldehyde, followed by a reduction and simultaneous esterification using stannous chloride in ethanol . This method showcases the potential synthetic routes that could be adapted for the synthesis of methyl 3-(3-nitrophenyl)propanoate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-(3-nitrophenyl)propanoate has been elucidated using crystallographic methods. For example, the crystal structure of a related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, was determined, revealing intramolecular hydrogen bonding between the nitro group and a hydroxyl group . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of methyl 3-(3-nitrophenyl)propanoate would be influenced by the presence of the nitro group and the ester functionality. The nitro group is an electron-withdrawing group that can affect the electron density on the phenyl ring, potentially making it more susceptible to nucleophilic attacks. Additionally, the ester group could undergo hydrolysis or transesterification reactions under appropriate conditions. The synthesis of various isomeric products, as seen in the reaction of methyl 3-oxobutanoate with arylhydrazines, demonstrates the versatility of reactions involving similar ester compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-(3-nitrophenyl)propanoate would be influenced by its molecular structure. The presence of the nitro and ester groups would affect its polarity, solubility, and boiling point. For instance, the crystal structure analysis of related compounds provides insights into the potential hydrogen bonding capabilities, which can influence the compound's melting point and solubility in various solvents . The polarized molecular-electronic structure observed in some isomeric compounds suggests that methyl 3-(3-nitrophenyl)propanoate may also exhibit polarity, affecting its interactions with other molecules and solvents .

Scientific Research Applications

1. Catalysis and Enzyme Activity

Methyl 3-(3-nitrophenyl)propanoate has been studied in the context of catalysis, particularly with per-O-methylated cyclodextrins. These compounds exhibit significant enzyme catalysis, providing rate accelerations of 500-1000 times, indicating potential applications in biochemical reactions and industrial processes (Fenger & Bols, 2010).

2. Biodegradation and Environmental Applications

Research has demonstrated the role of certain microorganisms, such as Ralstonia sp. SJ98, in the biodegradation of similar nitrophenyl compounds. These studies are vital for understanding environmental decontamination and bioremediation processes, especially in soils contaminated with pesticides (Bhushan et al., 2000).

3. Synthesis of Bioactive Compounds

The compound has been used in the synthesis of β2-Homoamino acids via enantioselective catalysis. This synthesis approach is crucial for developing new pharmaceuticals and studying biological processes (Rimkus & Sewald, 2003).

4. Chemical Structure and Crystallography

Studies have focused on the molecular and crystal structures of related nitrophenyl compounds, providing insights into their conformation and implications for peptide synthesis. This research is fundamental for understanding the chemical behavior of these compounds in various applications (Crisma & Toniolo, 2002).

5. Pharmaceutical Synthesis

Research has also been conducted on the synthesis of various pharmaceuticals, utilizing similar nitrophenyl propanoates as intermediates. These studies contribute significantly to the development of new drugs and therapeutic agents (Shahid et al., 2006).

Safety And Hazards

“Methyl 3-(3-nitrophenyl)propanoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

methyl 3-(3-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVBKWKVTOTPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-nitrophenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-nitrophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3-nitrophenyl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(3-nitrophenyl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(3-nitrophenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(3-nitrophenyl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(3-nitrophenyl)propanoate

Citations

For This Compound
2
Citations
D Chen, Y Tian, M Xu, X Wang, D Li, F Miao, X Yang… - Scientific Reports, 2018 - nature.com
A series of 3-aryl propionic esters and their analogues were designed and evaluated for acaricidal activity in vitro against Psoroptes cuniculi, a mange mite. The structure–activity …
Number of citations: 1 www.nature.com
XL Zeng, ZY Deng, C Liu, G Zhao, JH Lin… - Journal of Fluorine …, 2017 - Elsevier
A fluorinated substituent on the positive phosphorus in phosphonium salt [Ph 3 P + CF(Me)CO 2 Et Br − ] was found to be able to act as a nucleophile to realize monofluoroalkylation of …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.